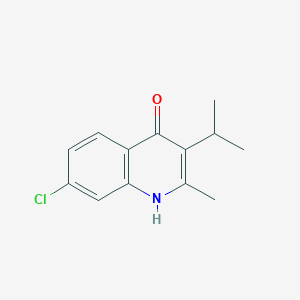

7-Chloro-3-isopropyl-2-methylquinolin-4-ol

CAS No.:

Cat. No.: VC15947592

Molecular Formula: C13H14ClNO

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14ClNO |

|---|---|

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | 7-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-6-9(14)4-5-10(11)13(12)16/h4-7H,1-3H3,(H,15,16) |

| Standard InChI Key | SUYDJTQZGUVRPF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The quinoline backbone consists of a benzene ring fused to a pyridine ring. Substitutions at positions 2, 3, and 7 modulate electronic and steric properties:

-

Chlorine at position 7 enhances electrophilic aromatic substitution reactivity and influences intermolecular interactions .

-

Methyl and isopropyl groups at positions 2 and 3 introduce steric bulk, potentially affecting binding to biological targets.

-

The 4-keto group participates in hydrogen bonding and serves as a site for further functionalization .

The molecular formula C₁₃H₁₄ClNO₂ (calculated molecular weight: 235.71 g/mol) aligns with the substituent configuration .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

While explicit protocols for synthesizing 7-chloro-3-isopropyl-2-methylquinolin-4-ol are scarce, analogous quinoline derivatives are typically prepared via:

-

Skraup Synthesis: Cyclization of glycerol with substituted anilines under acidic conditions.

-

Doebner-Miller Reaction: Condensation of α,β-unsaturated carbonyl compounds with anilines .

-

Transition Metal-Catalyzed Coupling: Suzuki-Miyaura reactions to introduce aryl groups.

For this compound, a plausible route involves:

-

Chlorination of a preformed quinoline intermediate at position 7.

-

Friedel-Crafts alkylation to install the isopropyl group.

-

Oxidation or hydroxylation at position 4 to yield the ketone or hydroxyl moiety .

Physicochemical and Hazard Profiles

Stability and Reactivity

The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing susceptibility to electrophilic attack. Conversely, the 4-keto group may undergo nucleophilic addition or reduction to form secondary alcohols or amines .

Table 2: Hazard Mitigation Strategies

Challenges and Future Research

Key gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume